molecular formula C25H23N3O4S2 B2870507 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide CAS No. 864859-44-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2870507
CAS No.: 864859-44-9
M. Wt: 493.6
InChI Key: ZUBAXRHKRJVQHM-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-14(29)28-11-10-17-21(13-28)34-25(22(17)24-26-18-6-4-5-7-20(18)33-24)27-23(30)16-9-8-15(31-2)12-19(16)32-3/h4-9,12H,10-11,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBAXRHKRJVQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core

The bicyclic tetrahydrothieno[2,3-c]pyridine scaffold serves as the foundational structure for this compound. Cyclization reactions employing thiophene and pyridine precursors are commonly utilized. For example, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (a related analog) is synthesized via hydrogenation of thieno[3,2-c]pyridine derivatives using noble metal catalysts such as ruthenium or rhodium under 2–4 MPa hydrogen pressure. Key parameters include:

Reaction Step Conditions Catalyst Solvent Yield (%) Source
Cyclization 40–100°C, 2–12 h, H₂ pressure Ru/C or Rh/C Toluene 96–97
Reduction 90°C, 5 h, 3 MPa H₂ Ru/SiO₂ Methyl acetate 97.1

These methods highlight the importance of catalyst selection and solvent systems in achieving high yields.

Acetylation at the 6-Position

Introducing the acetyl group at position 6 typically involves Friedel-Crafts acylation or direct alkylation. In a related synthesis, 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one was prepared by reacting 6-acetyl-2-hydroxybenzothiazole with 3-bromopropylamine hydrochloride in acetone under reflux. Analogous strategies may apply:

Reaction Type Reagents Temperature Time Yield (%) Source
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 0–5°C 3 h 85–90
Nucleophilic Substitution 3-Bromopropylamine hydrochloride 60°C 6 h 97.6

The use of aprotic solvents like acetone or THF minimizes side reactions during acetylation.

Incorporation of the Benzo[d]thiazol-2-yl Moiety

The benzo[d]thiazole ring is introduced via condensation or coupling reactions. A Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and aldehydes (e.g., 3-pyridinecarboxaldehyde) in ethanol with triethylamine catalysis produces structurally similar compounds. For the target molecule, this step may involve:

Method Reactants Catalyst Conditions Yield (%) Source
Knoevenagel Condensation 2-(Benzo[d]thiazol-2-yl)acetonitrile, Aldehyde Triethylamine RT, 18 min 66
Suzuki Coupling Boronic acid derivatives Pd(PPh₃)₄ 80°C, 12 h 70–75

The E-isomer selectivity observed in analogous syntheses (δ 8.51 ppm for olefinic protons) suggests stringent stereochemical control is necessary.

Amidation with 2,4-Dimethoxybenzamide

The final amidation step attaches the 2,4-dimethoxybenzamide group to the core structure. Patent literature for Itopride synthesis demonstrates this via reaction of an amine intermediate with 3,4-dimethoxybenzoyl chloride in ethanol. Adapting this method:

Step Reagents Conditions Yield (%) Source
Amide Formation 3,4-Dimethoxybenzoyl chloride Reflux, 1 h 80–85
Methylation Dimethyl sulfate, K₂CO₃ 80°C, 2 h 90–95

Methylation agents like dimethyl carbonate or trimethyl orthoformate ensure efficient methoxy group introduction.

Analytical Characterization

Critical quality control involves spectroscopic and chromatographic methods:

  • NMR : Distinct signals for acetyl (δ 2.1–2.3 ppm), benzo[d]thiazole (δ 7.2–8.5 ppm), and methoxy groups (δ 3.8–4.0 ppm).
  • HPLC/MS : Molecular ion peaks at m/z 263 (M⁺) for intermediates and exact mass confirmation for the final product.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and oxygen percentages within 0.1% of theoretical values.

Challenges and Optimization Opportunities

  • Stereochemical Purity : Ensuring E-isomer dominance requires optimizing condensation conditions.
  • Catalyst Recovery : Ru/C and Rh/C catalysts in hydrogenation steps are reusable but require rigorous filtration.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification.

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